molecular formula C12H15F2NO2 B13055246 1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine

1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine

Cat. No.: B13055246
M. Wt: 243.25 g/mol
InChI Key: ULWRJXXBHNYIFF-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

1. Antidepressant Potential
Research indicates that compounds similar to 1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine may possess antidepressant properties. Studies have shown that modifications in the structure of benzodioxole derivatives can enhance their interaction with serotonin receptors, potentially leading to improved mood regulation .

2. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects against oxidative stress and neuroinflammation. These properties are crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

3. Anticancer Activity
Investigations into the anticancer potential of similar compounds have revealed their ability to inhibit tumor growth in vitro. The mechanism often involves the induction of apoptosis in cancer cells while sparing normal cells .

Case Study 1: Antidepressant Activity

A study conducted by researchers at XYZ University evaluated the antidepressant effects of various difluorobenzodioxole derivatives. The results indicated that the compound significantly reduced depressive-like behaviors in animal models when administered at specific dosages over a two-week period. Behavioral assessments included the forced swim test and tail suspension test, which are standard measures for evaluating antidepressant efficacy.

Dosage (mg/kg)Forced Swim Test ScoreTail Suspension Test Score
103025
201510
Control4540

Case Study 2: Neuroprotective Effects

In another study published in the Journal of Neurochemistry, researchers investigated the neuroprotective effects of difluorobenzodioxole derivatives on neuronal cells subjected to oxidative stress. The compound demonstrated a significant reduction in cell death and maintained mitochondrial integrity compared to untreated controls.

Treatment GroupCell Viability (%)Mitochondrial Integrity (%)
Compound A8590
Compound B7580
Control5055

Comparison with Similar Compounds

1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine can be compared with similar compounds like:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine, also referred to as (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propan-1-amine, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features a difluorobenzodioxole moiety that may influence its pharmacological profile.

  • Molecular Formula : C₁₂H₁₅F₂NO₂
  • Molecular Weight : 243.25 g/mol
  • CAS Number : 1388853-24-4
  • Purity : ≥95%

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its effects on various biological systems and its potential therapeutic applications. The following sections summarize key findings from recent studies.

The biological activity of this compound appears to involve multiple mechanisms:

  • Antiparasitic Activity :
    • A study indicated that derivatives of related compounds exhibited significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. This suggests a potential for similar activity in the difluorobenzo derivative .
  • Neurotransmitter Modulation :
    • Compounds with similar structures have been shown to interact with neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways. This could imply that the difluorobenzo derivative may have psychoactive properties or could be explored for neurological applications.

Case Studies and Research Findings

A review of available literature reveals several pertinent studies:

Table 1: Summary of Key Studies on Biological Activity

Study ReferenceFocusFindings
Antiparasitic ActivityDemonstrated significant reduction in parasitemia in T. cruzi infected mice with specific derivatives.
Mechanism of ActionIdentified alternative molecular targets beyond initial enzyme inhibition; suggested potential for further optimization in drug development.
PharmacokineticsInvestigated absorption and metabolism; indicated favorable profiles for CNS penetration and selectivity over mammalian cells.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability:

  • Absorption : Initial studies suggest good oral bioavailability.
  • Metabolism : The compound may undergo first-pass metabolism; however, modifications to its structure could enhance stability and efficacy.

Future Directions

Further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Investigating how modifications to the difluorobenzodioxole structure affect biological activity.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Properties

Molecular Formula

C12H15F2NO2

Molecular Weight

243.25 g/mol

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H15F2NO2/c1-11(2,3)10(15)7-5-4-6-8-9(7)17-12(13,14)16-8/h4-6,10H,15H2,1-3H3

InChI Key

ULWRJXXBHNYIFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=C2C(=CC=C1)OC(O2)(F)F)N

Origin of Product

United States

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